![molecular formula C17H22ClN3O B2985646 2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1645531-06-1](/img/structure/B2985646.png)
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-945,598, and it belongs to a class of compounds known as cyclopropylamines.
Mecanismo De Acción
CP-945,598 acts as a selective antagonist of the CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in the inhibition of the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The inhibition of CB1 receptor signaling has been shown to result in the reduction of food intake, improvement in mood, and reduction of pain sensation.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have significant effects on the biochemical and physiological processes in the body. The inhibition of CB1 receptor signaling results in the reduction of food intake, which makes it a potential therapeutic agent for the treatment of obesity. Additionally, the reduction of CB1 receptor signaling has been shown to improve mood and reduce pain sensation, making CP-945,598 a potential therapeutic agent for the treatment of depression and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-945,598 has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the role of the CB1 receptor in various physiological processes. Additionally, CP-945,598 has been shown to have high affinity and selectivity for the CB1 receptor, which makes it a potent and effective tool for studying the effects of CB1 receptor inhibition.
However, there are also limitations to the use of CP-945,598 in lab experiments. One major limitation is that it is a chemical compound, which means that it may have potential toxic effects on cells and tissues. Additionally, the effects of CP-945,598 may be influenced by other factors such as the presence of other compounds or the experimental conditions.
Direcciones Futuras
There are several future directions for the study of CP-945,598. One potential direction is the development of new compounds that are more potent and selective than CP-945,598. Additionally, further studies are needed to understand the long-term effects of CB1 receptor inhibition and the potential side effects of CP-945,598. Finally, there is a need for further studies to understand the potential therapeutic applications of CP-945,598 in the treatment of obesity, depression, and chronic pain.
Métodos De Síntesis
The synthesis method of CP-945,598 involves the reaction of 3-chlorophenylcyclopropylamine with 2-cyano-3-methylbutan-2-yl chloroacetate. The reaction is carried out in the presence of a base and a solvent such as N,N-dimethylformamide (DMF). The resulting product is then purified using chromatography techniques to obtain CP-945,598 in its pure form.
Aplicaciones Científicas De Investigación
CP-945,598 has been extensively studied for its potential therapeutic applications. It is known to act as a selective antagonist of the cannabinoid receptor type 1 (CB1). This receptor is known to play a significant role in the regulation of appetite, mood, and pain sensation. CP-945,598 has been shown to have potential therapeutic applications in the treatment of obesity, depression, and chronic pain.
Propiedades
IUPAC Name |
2-[[1-(3-chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-12(2)16(3,11-19)21-15(22)10-20-17(7-8-17)13-5-4-6-14(18)9-13/h4-6,9,12,20H,7-8,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABGXABLMZPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)
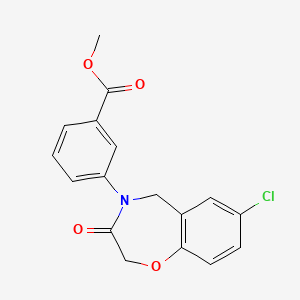
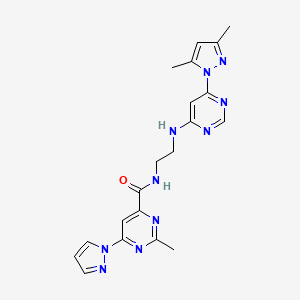
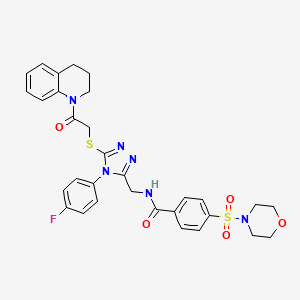
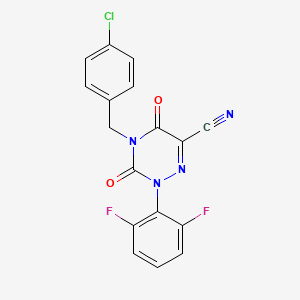
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)
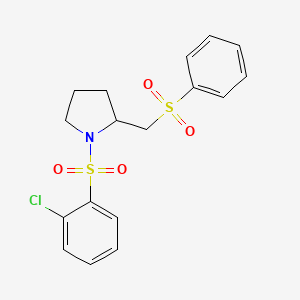
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)


![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2985583.png)